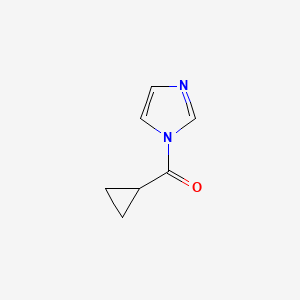
1-cyclopropanecarbonyl-1H-imidazole
概要
説明
1-cyclopropanecarbonyl-1H-imidazole is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a scaffold for synthesizing new drugs targeting specific enzymes or receptors. Its structural versatility allows for modifications that can enhance pharmacological properties, such as selectivity and potency against various biological targets.
- For instance, derivatives of imidazole compounds have been explored as inhibitors of kinases involved in cancer progression, highlighting the potential of 1-cyclopropanecarbonyl-1H-imidazole in treating malignancies .
-
Kinase Inhibition :
- Research indicates that imidazole derivatives can act as selective inhibitors of specific kinases, such as c-Jun-N-terminal Kinase (JNK). Compounds designed based on this scaffold have shown promising results in inhibiting JNK3, which is implicated in neurodegenerative diseases . The lead compound derived from similar scaffolds has demonstrated an IC50 value of 2.69 nM, indicating strong inhibitory potential.
-
Anti-inflammatory Activity :
- Compounds containing imidazole rings have been evaluated for their anti-inflammatory properties. For example, studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways . This suggests that modifications to the this compound structure could yield effective anti-inflammatory agents.
Catalytic Applications
-
Catalysis :
- The compound has been investigated for its catalytic properties in organic synthesis. Its ability to facilitate reactions through coordination with metal catalysts or acting as a ligand enhances its utility in synthetic pathways. The unique structure allows it to stabilize transition states, thereby increasing reaction rates and yields.
- Synthesis of Derivatives :
Case Studies and Research Findings
化学反応の分析
Hydrolysis Reactions Under pH-Dependent Conditions
Hydrolysis of 1-cyclopropanecarbonyl-1H-imidazole occurs through distinct mechanisms depending on pH, as demonstrated by pseudo-first-order kinetic studies :
| pH Range | Catalytic Species | Rate Constant (k, s⁻¹) | Mechanistic Pathway |
|---|---|---|---|
| pH < 4.0 | H₃O⁺ (hydronium ion) | Acid-catalyzed cleavage of protonated substrate (SH⁺) | |
| pH 4.0–8.0 | H₂O (neutral water) | Nucleophilic attack by water on neutral species (S) | |
| pH > 8.0 | OH⁻ (hydroxide ion) | Base-catalyzed formation of anionic intermediate |
Key Findings:
-
Acidic Conditions (pH < 4.0): Protonation at the imidazole nitrogen enhances electrophilicity, facilitating nucleophilic attack by water. The rate constant correlates inversely with the pKa of the conjugate acid (estimated pKa ≈ 3.7 for this compound) .
-
Neutral pH (4.0–8.0): The reaction proceeds via a water-catalyzed pathway with minimal buffer effects. The neutral substrate undergoes nucleophilic acyl substitution, releasing cyclopropanecarboxylic acid and imidazole .
-
Basic Conditions (pH > 8.0): Hydroxide ion attack dominates, forming a tetrahedral intermediate that collapses to products. The second-order rate constant reflects the high nucleophilicity of OH⁻ .
Buffer Catalysis and Solvent Effects
-
Buffer Influence: Cacodylate buffer exhibits higher catalytic efficiency than acetate in the neutral pH range due to its superior nucleophilicity .
-
Isotope Effects: No significant solvent isotope effect () is observed in the pH-independent region, supporting a concerted mechanism for water attack .
Comparative Reactivity with Substituted Derivatives
The hydrolysis rate is modulated by substituents on the imidazole ring. For example:
| Compound | pKa of Leaving Group | |
|---|---|---|
| 1-cyclopropanecarbonylimidazole (1a) | 14.5 (imidazole) | |
| 1-cyclopropanecarbonyl-4-methylimidazole (1c) | 15.1 (4-methylimidazole) |
The reduced for 1c compared to 1a arises from the higher pKa of 4-methylimidazole, which hinders proton transfer during C–N bond cleavage .
Thermodynamic Parameters
Activation parameters for hydrolysis were determined via Eyring analysis :
-
ΔH‡: (acidic region)
-
ΔS‡: (consistent with a bimolecular mechanism)
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
cyclopropyl(imidazol-1-yl)methanone |
InChI |
InChI=1S/C7H8N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h3-6H,1-2H2 |
InChIキー |
AQCAJEDKFMTYOJ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)N2C=CN=C2 |
正規SMILES |
C1CC1C(=O)N2C=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













